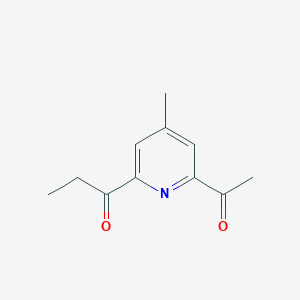![molecular formula C12H18OSi B14309142 Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane CAS No. 111351-14-5](/img/structure/B14309142.png)
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane is an organosilicon compound with the molecular formula C12H18OSi. This compound is characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a prop-1-en-1-yl group. Organosilicon compounds like this one are widely used in various fields due to their unique chemical properties, including their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane typically involves the reaction of 3-(prop-1-en-1-yl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3-(prop-1-en-1-yl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets. The phenoxy group provides additional functionality, enabling the compound to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: A compound with similar structural features but different functional groups.
1-(Trimethylsilyl)propyne: Another organosilicon compound used in various chemical syntheses.
Uniqueness
Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane is unique due to the presence of the prop-1-en-1-yl group attached to the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific functionalization is required.
Eigenschaften
CAS-Nummer |
111351-14-5 |
|---|---|
Molekularformel |
C12H18OSi |
Molekulargewicht |
206.36 g/mol |
IUPAC-Name |
trimethyl-(3-prop-1-enylphenoxy)silane |
InChI |
InChI=1S/C12H18OSi/c1-5-7-11-8-6-9-12(10-11)13-14(2,3)4/h5-10H,1-4H3 |
InChI-Schlüssel |
VTUUICLHKKIMOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=CC(=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


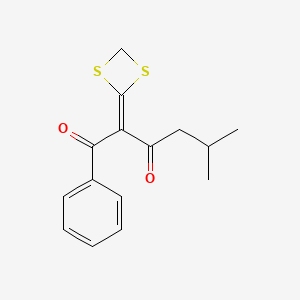

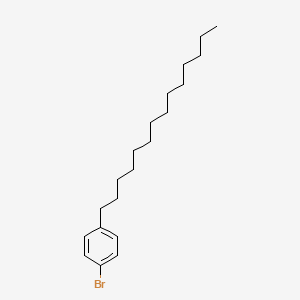
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine](/img/structure/B14309072.png)
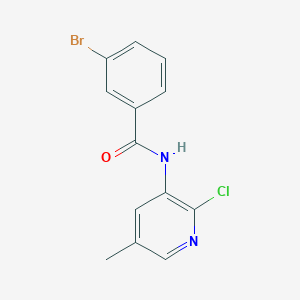
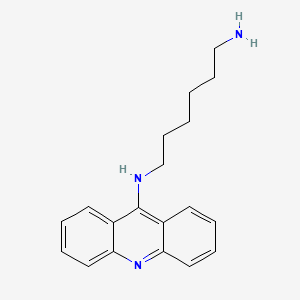
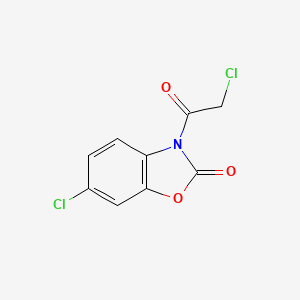


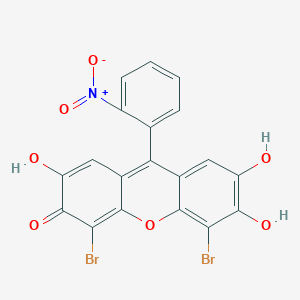

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
